3,4-Dimethylhexane

Catalog No.
S702351
CAS No.
583-48-2
M.F
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylhexane

CAS Number

583-48-2

Product Name

3,4-Dimethylhexane

IUPAC Name

3,4-dimethylhexane

Molecular Formula

C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-5-7(3)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

RNTWWGNZUXGTAX-UHFFFAOYSA-N

SMILES

CCC(C)C(C)CC

Canonical SMILES

CCC(C)C(C)CC

The exact mass of the compound 3,4-Dimethylhexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74173. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethylhexane (CAS: 583-48-2) is a branched-chain aliphatic hydrocarbon, one of the 18 structural isomers of octane.[1][2] As a colorless, water-insoluble liquid, it serves as a nonpolar solvent and a reference compound in various industrial and research settings.[3][4] Its specific isomeric structure, with methyl groups on the third and fourth carbon atoms of the hexane chain, results in distinct physical properties compared to other C8 alkanes, which is a critical factor in its selection for applications in fuel research and analytical chemistry.[5][6]

While all C8H18 isomers share the same molecular formula, they are not functionally interchangeable.[1] Subtle differences in branching structure lead to significant variations in critical physical properties such as boiling point, viscosity, and octane rating.[5][7] For instance, substituting 3,4-Dimethylhexane with a more branched isomer like isooctane (2,2,4-trimethylpentane) or the linear n-octane would alter process parameters for distillation, change fluid dynamic behavior in solvent systems, and yield incorrect results in combustion studies or chromatographic analyses where specific isomer properties are the basis of performance.[5][8] Therefore, applications requiring precise thermal profiles, defined combustion characteristics, or analytical accuracy mandate the procurement of the specific 3,4-Dimethylhexane isomer.

Defined Mid-Range Boiling Point for Precise Thermal Process Control

3,4-Dimethylhexane possesses a boiling point of approximately 118-119 °C.[5][9] This positions it in a distinct thermal window, significantly lower than the linear isomer n-octane (125-126 °C) but considerably higher than the highly branched isooctane (2,2,4-trimethylpentane) at 99 °C.[2][5] This intermediate boiling point is a direct consequence of its moderately branched structure, which influences the strength of intermolecular van der Waals forces.[5][7]

Evidence DimensionNormal Boiling Point
Target Compound Data118-119 °C
Comparator Or Baselinen-Octane: 125-126 °C; Isooctane (2,2,4-trimethylpentane): 99 °C
Quantified DifferenceApprox. 7 °C lower than n-octane and 19 °C higher than isooctane
ConditionsStandard atmospheric pressure

This specific boiling point allows for its use as a solvent or reaction medium where precise temperature control below the boiling point of n-octane but above that of isooctane is critical.

Distinct Octane Rating for Fuel Combustion and Formulation Studies

The molecular structure of an alkane directly dictates its resistance to autoignition (knocking) in an engine, quantified by the Research Octane Number (RON). 3,4-Dimethylhexane exhibits a moderate RON, which is significantly higher than that of n-octane (RON of approximately -20) but lower than the benchmark isooctane (RON of 100).[10] This moderate branching provides a specific anti-knock characteristic that is valuable for creating fuel surrogates or for fundamental combustion research where performance between linear and highly-branched alkanes is investigated.

Evidence DimensionResearch Octane Number (RON)
Target Compound DataModerately high (exact value varies, but significantly above n-octane)
Comparator Or Baselinen-Octane: ~ -20; Isooctane (2,2,4-trimethylpentane): 100 (by definition)
Quantified DifferenceFalls between the two primary reference fuels, providing a distinct data point for combustion models.
ConditionsStandardized Cooperative Fuel Research (CFR) engine test per ASTM D2699.

Procurement of this specific isomer is essential for researchers calibrating engine models or developing fuel blends that require a component with a precisely defined, intermediate anti-knock index.

Unique Chromatographic Signature for Analytical Reference Standards

In gas chromatography (GC), the retention time of a compound is a function of its volatility and interaction with the stationary phase, which are both influenced by its molecular structure. Due to its unique boiling point and structure among C8 isomers, 3,4-Dimethylhexane has a distinct retention time that allows for its separation and identification in complex hydrocarbon mixtures.[11] High-purity (≥99.0%) 3,4-Dimethylhexane is therefore procured as an analytical standard to calibrate GC instruments for the positive identification and quantification of this specific isomer in petroleum products and other chemical samples.[9]

Evidence DimensionPurity / Application
Target Compound DataAvailable as an analytical standard with ≥99.0% purity (GC).
Comparator Or BaselineCrude C8 mixtures or other individual isomers (e.g., n-octane, isooctane) which have different retention times.
Quantified DifferenceQualitatively distinct retention time from all other C8 isomers under a given GC method.
ConditionsGas chromatography analysis, typically in the petroleum industry.

For quality control and compositional analysis in the petrochemical industry, using this specific, high-purity isomer as a reference standard is non-negotiable for achieving accurate and reproducible results.

Reference Component in Fuel and Combustion Research

Used as a single-component fuel or a blend component in fundamental combustion studies to investigate engine knock, ignition delay, and emission formation. Its intermediate octane number and defined physical properties provide a critical data point for validating and refining kinetic models of hydrocarbon combustion, bridging the performance gap between linear and highly-branched alkanes.[3]

High-Purity Standard for Gas Chromatography (GC)

Procured as a certified analytical standard for the petrochemical industry. Its unique retention time allows for the unambiguous identification and quantification of 3,4-dimethylhexane in complex hydrocarbon streams like gasoline, naphtha, or reformate, ensuring product quality and process control.[8][9]

Specialty Solvent for Process Chemistry

Employed as a nonpolar solvent or reaction medium in syntheses where a specific boiling point of ~118 °C is required for optimal reaction kinetics or to facilitate separation from other components with different volatilities. This allows for precise thermal management not achievable with other common C8 isomers like n-octane or isooctane.[5]

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

583-48-2

Wikipedia

3,4-dimethylhexane

General Manufacturing Information

Hexane, 3,4-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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